molecular formula C5H11ClFNO2 B2382899 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride CAS No. 664990-44-7

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride

Cat. No.: B2382899
CAS No.: 664990-44-7
M. Wt: 171.6
InChI Key: AAYNSALCEAVHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride is a chemical compound with the molecular formula C5H11ClFNO2 and a molecular weight of 171.6 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride typically involves the introduction of an amino group and a fluorine atom into a butanoic acid backbone. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: These reactions often involve the use of fluorinating agents to introduce the fluorine atom into the molecule.

    Amination reactions: These reactions introduce the amino group into the molecule, often using ammonia or amines as reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous flow reactors: Employed for large-scale production to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May produce carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: May produce various substituted derivatives.

Scientific Research Applications

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Receptor interactions: Modulating receptor function and signaling pathways.

    Pathway modulation: Affecting various biochemical pathways, such as metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-fluorobenzoic acid: Similar in structure but with a benzoic acid backbone.

    4-Fluoroanthranilic acid: Another fluorinated amino acid derivative.

Uniqueness

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride is unique due to its specific combination of an amino group, a fluorine atom, and a butanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-amino-4-fluoro-2-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2.ClH/c1-5(7,2-3-6)4(8)9;/h2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYNSALCEAVHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCF)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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